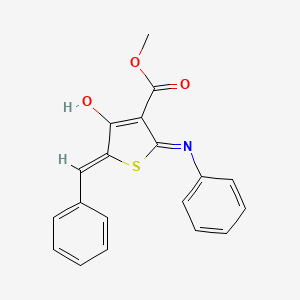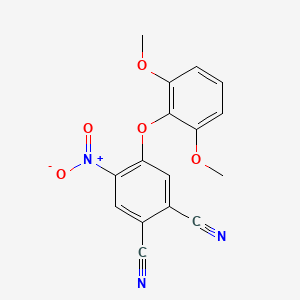![molecular formula C19H16N2O3S B6128860 N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B6128860.png)
N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide, also known as CT-3 or Ajulemic Acid, is a synthetic cannabinoid derivative that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by researchers at the University of Connecticut and has since been the subject of numerous scientific investigations.
作用機序
The exact mechanism of action of N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide is not fully understood, but it is thought to exert its effects by interacting with the endocannabinoid system. Specifically, it has been shown to activate the CB2 receptor, which is primarily expressed on immune cells and is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis, and to improve symptoms in animal models of multiple sclerosis and Crohn's disease. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide is that it is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. This makes it a useful tool for studying the endocannabinoid system and for investigating the potential therapeutic applications of cannabinoid derivatives. One limitation of N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for research on N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide and other cannabinoid derivatives. One area of interest is the development of more selective CB2 receptor agonists, which could potentially have fewer side effects than non-selective agonists like N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide. Another area of interest is the investigation of the potential therapeutic applications of cannabinoid derivatives in cancer, as there is growing evidence that they may have anti-tumor effects. Additionally, more research is needed to fully understand the safety and efficacy of N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide in humans, and to determine the optimal dosing and administration regimens for different conditions.
合成法
The synthesis of N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide involves the reaction of 2-methoxy-5-nitrobenzoyl chloride with aniline to form 2-methoxy-5-nitrobenzanilide, which is then reacted with thiophene-2-carboxylic acid to give the final product. The synthesis method has been optimized over the years to improve yield and purity, and several variations have been reported in the literature.
科学的研究の応用
N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide has been investigated for its potential therapeutic applications in several areas, including pain management, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of conditions such as rheumatoid arthritis, multiple sclerosis, and Crohn's disease.
特性
IUPAC Name |
N-[2-methoxy-5-(phenylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-16-10-9-13(18(22)20-14-6-3-2-4-7-14)12-15(16)21-19(23)17-8-5-11-25-17/h2-12H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOJRVAWPBFHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6128779.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6128783.png)

![dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate](/img/structure/B6128805.png)
![N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B6128809.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6128816.png)
![2-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B6128818.png)
![diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6128831.png)


![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6128845.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6128856.png)
![1-{1-[2-(hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone trifluoroacetate](/img/structure/B6128879.png)
![2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6128885.png)